molecular formula C10H14ClN B2650608 [(1S,2S)-2-phenylcyclopropyl]methanamine hydrochloride CAS No. 928054-33-5

[(1S,2S)-2-phenylcyclopropyl]methanamine hydrochloride

Cat. No.: B2650608
CAS No.: 928054-33-5
M. Wt: 183.68
InChI Key: IQFBVCYZPKNMIN-DHTOPLTISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1S,2S)-2-Phenylcyclopropyl]methanamine hydrochloride is a chiral cyclopropylmethylamine derivative characterized by its stereospecific (1S,2S) configuration and a phenyl substituent on the cyclopropane ring. This compound is synthesized via reductive amination or alkylation methods, often employing sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) as reducing agents in solvents like methanol (MeOH) or dichloroethane (DCE) . Key analytical data include high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy for structural validation. Its enantiomeric purity is confirmed by optical rotation measurements, with reported values such as [α]D²⁰ = +10.0° (D₂O) for related analogs .

The compound’s structural rigidity and stereochemistry make it a valuable scaffold in medicinal chemistry, particularly for targeting serotonin receptors (e.g., 5-HT₂C) and as an intermediate in synthesizing antidepressants like Milnacipran Hydrochloride .

Properties

IUPAC Name

[(1S,2S)-2-phenylcyclopropyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c11-7-9-6-10(9)8-4-2-1-3-5-8;/h1-5,9-10H,6-7,11H2;1H/t9-,10-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFBVCYZPKNMIN-DHTOPLTISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CC=CC=C2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1C2=CC=CC=C2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928054-33-5
Record name [(1S,2S)-2-phenylcyclopropyl]methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2S)-2-phenylcyclopropyl]methanamine hydrochloride typically involves the cyclopropanation of a suitable precursor followed by amination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

[(1S,2S)-2-phenylcyclopropyl]methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction may produce cyclopropyl alcohols .

Scientific Research Applications

Chemical Properties and Structure

[(1S,2S)-2-phenylcyclopropyl]methanamine hydrochloride has the molecular formula C10H14ClN\text{C}_{10}\text{H}_{14}\text{ClN} and features a cyclopropane ring substituted with a phenyl group and a methanamine functional group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in chemical research and potential therapeutic uses.

Pharmacological Studies

Research has indicated that this compound may interact with various biological targets, including receptors involved in neurotransmission. Notably, studies have focused on its role as a selective agonist for serotonin receptors, particularly 5-HT2C. Compounds derived from this structure have shown promising results in modulating signaling pathways associated with mood disorders and psychotic conditions .

Antipsychotic Activity

Investigations into N-substituted derivatives of 2-phenylcyclopropylmethylamines have revealed their potential antipsychotic-like effects. For instance, one derivative demonstrated significant activity in an amphetamine-induced hyperactivity model, suggesting that compounds related to this compound could lead to new therapeutic agents for treating schizophrenia and other psychiatric disorders .

Enzyme Inhibition Studies

The compound has been explored for its ability to inhibit specific enzymes such as lysine-specific demethylase 1 (LSD1). Such inhibition could have implications for cancer therapies, as LSD1 plays a role in regulating gene expression linked to tumor progression .

Case Studies

Several case studies highlight the applications of this compound:

  • Study on Serotonin Receptor Modulation : A series of experiments demonstrated that derivatives of this compound could selectively activate the 5-HT2C receptor while avoiding β-arrestin recruitment, indicating potential for reduced side effects associated with traditional antipsychotics .
  • Cancer Research : Inhibitory effects on LSD1 were documented in vitro, suggesting that derivatives could serve as leads for developing novel cancer therapeutics targeting epigenetic regulation .
  • Neuropharmacology : Behavioral assays showed that specific derivatives exerted significant effects on hyperactivity models in rodents, supporting their potential use in treating attention-deficit disorders .

Mechanism of Action

The mechanism of action of [(1S,2S)-2-phenylcyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Substituent Effects : The introduction of electron-withdrawing groups (e.g., fluorine) or electron-donating groups (e.g., methoxy) on the phenyl ring enhances receptor binding selectivity, as seen in 5-HT₂C receptor-targeting analogs .
  • Stereochemical Influence : The (1S,2S) configuration is critical for enantioselective activity. For example, (+)-40 ([α]D²⁰ = +10.0°) shows distinct pharmacological profiles compared to its enantiomers .
  • Synthetic Flexibility : NaBH₄/MeOH is preferred for sterically hindered substrates, while NaBH(OAc)₃/DCE is used for milder conditions .

Pharmacological and Physicochemical Properties

A. Receptor Targeting :
  • 5-HT₂C Selectivity : Analogs with 5-fluoro-2-methoxyphenyl groups (e.g., (+)-20, (+)-27) exhibit functionally selective agonism/antagonism at 5-HT₂C receptors, attributed to the fluorine’s electronegativity and the methoxy group’s conformational stabilization .
  • PDE10A Inhibition : Derivatives like MK-8189 incorporate pyrimidinyl and thiadiazolyl substituents, expanding utility beyond serotonin modulation .
B. Physicochemical Data :
  • Solubility : Most hydrochlorides are water-soluble due to ionic chloride counterions, facilitating formulation.

Biological Activity

[(1S,2S)-2-phenylcyclopropyl]methanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and cancer research. This article explores its mechanisms of action, biological effects, and relevant research findings.

Overview of the Compound

This compound is a cyclopropyl derivative with a phenyl group that has been synthesized and studied for its interactions with various biological targets. The compound's structure allows it to engage with neurotransmitter receptors, specifically serotonin receptors, which are implicated in mood regulation and various psychiatric disorders.

The primary mechanism of action for this compound involves its interaction with serotonin receptors, particularly the 5-HT2C receptor. Research indicates that this compound exhibits selectivity for 5-HT2C receptors over other serotonin receptor subtypes, such as 5-HT2A and 5-HT2B. This selectivity is crucial for its potential therapeutic effects in treating conditions like schizophrenia and depression.

Key Mechanisms:

  • Agonistic Activity : The compound acts as a selective agonist at the 5-HT2C receptor, which is associated with Gq signaling pathways. This leads to calcium flux in cells, promoting various downstream effects that can modulate mood and behavior .
  • Functional Selectivity : Studies have shown that certain derivatives of this compound can preferentially activate Gq signaling without inducing β-arrestin recruitment, suggesting a unique mechanism that could minimize side effects typically associated with broader receptor activation .

Antipsychotic Potential

Recent studies have explored the antipsychotic-like effects of this compound in animal models. For instance:

  • Amphetamine-Induced Hyperactivity : In models simulating psychotic episodes induced by amphetamines, compounds derived from this class have exhibited significant reductions in hyperactivity, indicating potential antipsychotic properties .

Cancer Research

The compound has also been investigated for its role in cancer treatment:

  • Inhibition of Tumor Growth : Research on cyclopropane derivatives indicates that they can inhibit growth in various cancer cell lines. For example, studies involving human colorectal cancer cells demonstrated that specific derivatives could effectively reduce cell viability and colony formation .

Table: Summary of Biological Activities

Study ReferenceBiological ActivityKey Findings
Antipsychotic EffectsSelective agonism at 5-HT2C receptor; reduced hyperactivity in models.
Cancer InhibitionSignificant reduction in growth of colorectal cancer cells; effective at low concentrations.
CNS PenetrationCompounds show favorable pharmacokinetic properties for brain penetration; promising for neuropharmacological applications.

Q & A

How can researchers optimize the synthesis of [(1S,2S)-2-phenylcyclopropyl]methanamine hydrochloride to ensure high enantiomeric purity?

The compound is typically synthesized via reductive amination using NaBH(OAc)₃ in dichloroethane (DCE) or NaBH₄ in methanol, as demonstrated in studies of structurally similar cyclopropylmethylamines . Key steps include:

  • Chiral resolution : Use chiral auxiliaries or catalysts during cyclopropane ring formation to enforce (1S,2S) stereochemistry.
  • Purification : Employ chiral chromatography (e.g., Chiralpak® columns) or recrystallization with enantiomerically pure resolving agents to isolate the desired enantiomer .
  • Characterization : Validate enantiopurity via optical rotation ([α]D) and chiral HPLC .

What advanced spectroscopic methods are critical for confirming the structure and stereochemistry of this compound?

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR coupling constants (e.g., cyclopropane ring protons at δ 0.5–2.5 ppm with J46HzJ \approx 4–6 \, \text{Hz}) to confirm ring geometry and substituent orientation .
  • HRMS (High-Resolution Mass Spectrometry) : Match calculated and observed [M+H]+^+ values (e.g., 316.1707 vs. 316.1710) to verify molecular formula .
  • X-ray Crystallography : Resolve absolute stereochemistry for crystalline derivatives .

How can researchers address contradictory data in receptor binding assays for 5-HT2C selectivity?

Contradictions may arise from assay conditions (e.g., cell lines, ligand concentrations). To resolve:

  • Functional Assays : Use calcium flux or β-arrestin recruitment assays to distinguish agonist vs. biased signaling profiles .
  • Control Experiments : Compare binding affinities against related receptors (5-HT2A, 5-HT2B) using radioligand displacement (e.g., KiK_i values) .
  • Structural Modeling : Perform docking studies with 5-HT2C receptor homology models to identify key interactions (e.g., cyclopropane-phenyl interactions with Phe residues) .

What strategies are recommended for improving aqueous solubility without compromising bioactivity?

  • Salt Formation : Explore alternative counterions (e.g., citrate, sulfate) instead of hydrochloride, though HCl is standard for stability .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the methanamine moiety, which hydrolyze in vivo .
  • Co-Solvent Systems : Use DMSO/PBS mixtures in vitro, ensuring <1% DMSO to avoid cytotoxicity .

How should researchers evaluate the compound’s metabolic stability in preclinical studies?

  • In Vitro assays : Incubate with liver microsomes (human/rodent) and monitor parent compound depletion via LC-MS/MS. Calculate t1/2t_{1/2} and intrinsic clearance .
  • Metabolite ID : Use high-resolution MS/MS to identify oxidation products (e.g., cyclopropane ring opening or N-demethylation) .
  • CYP Inhibition : Screen against major CYP isoforms (3A4, 2D6) to assess drug-drug interaction risks .

What computational tools are effective for predicting the compound’s pharmacokinetic (PK) properties?

  • ADMET Predictors : Software like Schrödinger’s QikProp or ADMET Predictor® to estimate logP, permeability (Caco-2), and blood-brain barrier penetration .
  • MD Simulations : Model cyclopropane ring stability under physiological conditions to predict metabolic liabilities .
  • QSAR Models : Corrogate structural features (e.g., cyclopropane rigidity) with in vivo clearance data from analogs .

How can researchers mitigate risks associated with limited toxicological data?

  • In Silico Tox Screening : Use tools like DEREK or ProTox-II to flag structural alerts (e.g., reactive metabolites) .
  • Early-Stage Tox Studies : Conduct Ames tests for mutagenicity and hERG binding assays for cardiac risk .
  • Dose Escalation : Start with sub-mg/kg doses in animal models, monitoring hepatic/kidney biomarkers (ALT, creatinine) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.